Becatecarin, also known as Rebeccamycin Analogue (RA), is an indolocarbazole antibiotic. [] It is classified as a dual inhibitor of topoisomerase I and II. [, , ] In scientific research, Becatecarin serves as a valuable tool for investigating the roles of topoisomerases in cellular processes and for exploring novel cancer treatment strategies.
Becatecarin, also known as NSC 655649, is a synthetic analog of rebeccamycin, a natural product derived from the bacterium Nocardia hygroscopicus. This compound has garnered attention for its potential as an anticancer agent, particularly in the treatment of hepatobiliary duct tumors, which are rare and aggressive cancers with limited therapeutic options. Becatecarin functions primarily by intercalating into DNA and stabilizing the DNA-topoisomerase I complex, disrupting the normal function of this enzyme involved in DNA replication and repair .
The synthesis of becatecarin involves multiple steps that typically include modifications to the rebeccamycin structure to enhance its pharmacological profile. Specific methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of becatecarin during synthesis .
Becatecarin's molecular structure can be described as follows:
Molecular Structure
The structural data indicates that becatecarin has significant interactions with DNA due to its planar structure, allowing for effective intercalation. Its specific stereochemistry also plays a crucial role in its binding affinity to target enzymes like topoisomerases .
Becatecarin primarily participates in reactions involving:
The mechanism by which becatecarin inhibits topoisomerase I involves forming a stable complex that prevents the enzyme from completing its catalytic cycle, leading to DNA damage and apoptosis in cancer cells .
Becatecarin exerts its anticancer effects through several key processes:
Studies have shown that becatecarin demonstrates significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death .
Becatecarin shows promise in various scientific applications:
Becatecarin originated from strategic modifications of rebeccamycin, a naturally occurring indolocarbazole antibiotic isolated from Lechevalieria aerocolonigenes (formerly Saccharothrix aerocolonigenes) [1] [6]. The structural optimization pursued two critical objectives:
Table 1: Key Structural Features of Rebeccamycin and Becatecarin
Structural Element | Rebeccamycin | Becatecarin (DEAE-Rebeccamycin) | Functional Significance |
---|---|---|---|
Core Indolocarbazole | Indolo[2,3-a]pyrrolo[3,4-c]carbazole | Identical | DNA intercalation scaffold |
Glycosidic Linkage | β-linkage at N13 | β-linkage at N13 | DNA groove binding, target interaction |
Sugar Moiety | 4-O-methyl-D-glucose | 4-O-methyl-D-glucose | Critical for topoisomerase I inhibition |
N6 Substituent | Hydrogen | -CH₂CH₂N(CH₂CH₃)₂⁺ (Diethylaminoethyl) | Enhances water solubility & DNA affinity |
Halogenation | 5,11-Dichloro | 5,11-Dichloro | Contributes to DNA binding affinity |
This structural evolution positioned becatecarin as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), functioning primarily through DNA intercalation and stabilization of the covalent topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis [4] [6].
Becatecarin's development occurred within a broader exploration of indolocarbazoles (ICZs) as anticancer agents, initiated by the discovery of staurosporine in 1977 [5] [9]. Key milestones contextualize becatecarin:
Despite promising preclinical activity and manageable toxicity in phase I trials, becatecarin demonstrated limited clinical efficacy in subsequent phase II evaluations across several refractory solid tumors:
Table 2: Summary of Clinical Efficacy Observations for Becatecarin
Tumor Type | Study Phase | Regimen | Key Efficacy Findings | Reference Context |
---|---|---|---|---|
Various Advanced Solid Tumors | I/II | Becatecarin monotherapy | Isolated PRs (e.g., gallbladder, unknown primary) | [3] [7] |
Biliary Cancers | I | Becatecarin + Oxaliplatin | 1 PR (Gallbladder), 1 PR (HCC), 5 SD | [3] |
Relapsed SCLC | II | Becatecarin monotherapy | 0 Responses in 14 evaluable patients | [7] |
Metastatic Colorectal Cancer | II | Becatecarin monotherapy | Limited activity | [7] |
Metastatic Renal Cell Cancer | II | Becatecarin monotherapy | Limited activity | [7] |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6